molecular formula C16H21N3O5 B4129837 N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine

N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine

Cat. No. B4129837
M. Wt: 335.35 g/mol
InChI Key: PSGQMESPGAZUFV-UHFFFAOYSA-N
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Description

“N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine” is a chemical compound with the molecular formula C16H21N3O5 .

Scientific Research Applications

Organic Optoelectronic Materials

N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine: and its derivatives have been explored for their potential in organic optoelectronic materials. These materials are crucial for developing devices like polymeric light-emitting diodes due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The synthesis of related N-substituted maleimides has shown that these compounds can exhibit strong photoluminescence, which is essential for optoelectronic applications.

Polymer Synthesis and Stability

The compound has been used in the synthesis of polymers with excellent thermal stability and electron-withdrawing properties. These characteristics are derived from the rigid five-membered ring in the backbone of the compound, making it suitable for high-performance materials that require stability under thermal stress .

Catalysis in Polymerization

Derivatives of N~2~-cyclohexyl-N~4~-(3-nitrophenyl)asparagine have been utilized as catalysts in the polymerization of ethylene to produce high-molecular-weight polyethylene elastomers. These elastomers are highly branched and have narrow dispersity, which is advantageous for various industrial applications .

Anticancer and Antimicrobial Research

The structural analogs of this compound have been synthesized and evaluated for their pharmacological activities against drug-resistant pathogens and cancerous cells. These studies are vital for the development of new therapeutic agents that can overcome resistance mechanisms in various diseases .

Electrochemical Properties

Research into the electrochemical properties of related compounds has provided insights into the development of new materials for energy storage and conversion. Understanding the electrochemical behavior of these compounds can lead to advancements in battery technology and renewable energy systems .

Microfluidics and Kinetic Studies

The compound has been involved in microfluidic studies, which are essential for understanding the kinetics of chemical reactions on a microscale. This research can lead to the optimization of reaction conditions and the development of more efficient chemical processes .

properties

IUPAC Name

2-(cyclohexylamino)-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(18-12-7-4-8-13(9-12)19(23)24)10-14(16(21)22)17-11-5-2-1-3-6-11/h4,7-9,11,14,17H,1-3,5-6,10H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGQMESPGAZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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